2,3,4-Trimethyl-1,3-thiazole
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Overview
Description
2,3,4-Trimethyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1,3-thiazole typically involves the reaction of acetamide and phosphorus pentasulfide with methyl-α-bromoethyl ketone . This reaction proceeds under controlled conditions to ensure the formation of the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,3,4-Trimethyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. For example, it can bind to enzymes or receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
2,4,5-Trimethylthiazole: Another thiazole derivative with similar structural features.
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities and are structurally related to 2,3,4-Trimethyl-1,3-thiazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 4 of the thiazole ring distinguishes it from other thiazole derivatives and contributes to its distinct properties .
Properties
CAS No. |
29488-88-8 |
---|---|
Molecular Formula |
C6H10NS+ |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2,3,4-trimethyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1 |
InChI Key |
UHOYCVRPRYFLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=[N+]1C)C |
Origin of Product |
United States |
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